Diethyl 3-formyl-4-oxoheptanedioate
Description
Properties
Molecular Formula |
C12H18O6 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
diethyl 3-formyl-4-oxoheptanedioate |
InChI |
InChI=1S/C12H18O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HNVJIJXJQHAZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C(CC(=O)OCC)C=O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Diethyl 3-formyl-4-oxoheptanedioate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, which can be tailored for specific applications.
Table 1: Organic Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used to synthesize complex organic molecules |
| Reaction with Nucleophiles | Forms new carbon-carbon bonds through nucleophilic addition |
| Functionalization | Allows for the introduction of different functional groups |
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is investigated as a precursor for drug development. Its structural features enable modifications that can lead to compounds with therapeutic properties.
Case Study: Antidepressant Development
Research has indicated that derivatives of this compound may exhibit activity on AMPA receptors, which are implicated in mood regulation. This suggests potential use in developing antidepressants .
Flavor and Fragrance Industry
The compound is also explored for its applications in the flavor and fragrance industry. It can be utilized to produce specific flavor compounds through enzymatic pathways, enhancing the sensory properties of food products.
Table 2: Flavor and Fragrance Applications
| Application | Description |
|---|---|
| Flavor Development | Used in synthesizing flavor compounds |
| Fragrance Production | Acts as a precursor for creating aromatic compounds |
Biocatalysis and Green Chemistry
Recent advancements have highlighted the use of biocatalysts in synthesizing this compound derivatives. This approach aligns with green chemistry principles by reducing environmental impact and improving reaction efficiency.
Case Study: Enzymatic Synthesis
Studies have demonstrated that specific microorganisms can produce flavor compounds via biosynthetic pathways involving this compound . This method not only enhances yield but also minimizes byproduct formation.
Preparation Methods
Starting Materials and Initial Functionalization
Starting from Diethyl 4-oxoheptanedioate:
This compound serves as a key precursor. Functionalization at the 3-position to introduce the formyl group can be achieved through selective oxidation or formylation reactions. For example, ethyl magnesium addition followed by hydrolysis has been used to generate intermediates that can be further transformed into lactones or aldehydes.Use of Pyrrole or Pyrrolyl Intermediates:
In complex synthetic sequences (e.g., rhazinilam synthesis), pyrrole derivatives with ester groups at the 3-position have been used. These undergo regioselective alkenylation and cyclization, which indirectly relate to the formation of compounds structurally related to this compound.
Formyl Group Introduction
Oxidative Cleavage and Hydrolysis:
The formyl group can be introduced by oxidative cleavage of precursors such as azidoketones or by hydrolysis of dichloromethyl intermediates. For instance, the conversion of 3-(dichloromethyl) esters to 3-formyl esters using zinc chloride in aqueous media under phase transfer catalysis is a known method for related compounds.Phase Transfer Catalysis:
This method facilitates hydrolysis of dichloromethyl groups to formyl groups under mild conditions, maintaining ester integrity by controlling pH and temperature.
Esterification and Protection
Diethyl Ester Formation:
Ester groups are introduced or maintained throughout the synthesis to ensure solubility and reactivity. Ester hydrolysis is carefully avoided during formylation steps by maintaining pH between 6 and 8 using sodium bicarbonate buffers.Use of Protective Groups:
In multi-step syntheses, protective groups such as Boc (tert-butoxycarbonyl) are used to protect amine functionalities during cyclization or oxidation steps, though this is more relevant in complex molecule synthesis involving this compound derivatives.
Detailed Preparation Method Example
A representative preparation sequence for a related formyl ester compound (methyl 3-formyl-2-nitrobenzoate) illustrates the principles applicable to this compound preparation:
| Step | Description | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Chlorination of methyl 3-methyl-2-nitrobenzoate to 3-(dichloromethyl)-2-nitrobenzoate | UV irradiation, 0-10 °C, chlorine gas | 90-92% purity |
| 2 | Hydrolysis of dichloromethyl group to formyl group using ZnCl2 aqueous solution and phase transfer catalyst (e.g., tetrabutylammonium bromide) | 20-30 °C, pH 6-8 controlled by NaHCO3 addition | 80-81% yield, >99% purity |
This method highlights the importance of phase transfer catalysis and pH control to prevent ester hydrolysis and achieve high purity aldehyde esters.
Comparative Analysis of Preparation Techniques
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Oxidative cleavage of azidoketones | Enables formyl group introduction via oxidative cleavage | High selectivity, useful in complex molecule synthesis | Multi-step, requires careful handling of azides |
| Chlorination and phase transfer catalyzed hydrolysis | Direct conversion of methyl groups to formyl groups via dichloromethyl intermediates | Mild conditions, high yield, cost-effective reagents | Requires UV light and chlorine gas handling |
| Regioselective alkenylation and cyclization (pyrrole-based) | Indirect route via pyrrole derivatives with ester groups | Enables complex scaffold formation | Multi-step, moderate overall yield |
Research Findings and Optimization Notes
Yield Optimization:
Maintaining reaction temperature and pH is critical to maximize yield and prevent side reactions such as ester hydrolysis or over-oxidation.Catalyst Selection:
Use of tetrabutylammonium bromide or benzyltriethylammonium chloride as phase transfer catalysts facilitates efficient hydrolysis without damaging ester groups.Environmental Considerations:
Avoiding solvents like DMF and minimizing organic waste generation is possible by selecting dichloromethane or dichloroethane as solvents and controlling reaction conditions.Scalability:
The chlorination-hydrolysis method is amenable to scale-up due to straightforward reaction steps and commercially available reagents.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Chlorination Temperature | 0-20 °C | Prevents side reactions |
| Chlorine to Substrate Molar Ratio | 2 to 4 equivalents | Ensures complete chlorination |
| Phase Transfer Catalyst Loading | 0.01 to 0.1 mol equiv | Balances reaction rate and cost |
| ZnCl2 Loading | 0.1 to 0.5 mol equiv | Facilitates hydrolysis |
| pH during Hydrolysis | 6 to 8 | Prevents ester hydrolysis |
| Reaction Time (Hydrolysis) | ~5 hours | Ensures complete conversion |
| Solvents | Dichloromethane or Dichloroethane | Good solubility, easy removal |
Q & A
Q. What are the recommended synthetic pathways for Diethyl 3-formyl-4-oxoheptanedioate in academic laboratories?
The compound can be synthesized via Claisen condensation or Michael addition, leveraging its ester and ketone functionalities. Purification typically involves column chromatography or recrystallization to isolate the product from byproducts like unreacted diethyl esters. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as over-oxidation of the formyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and ketone (δ ~2.1–2.5 ppm) groups.
- FTIR : Peaks at ~1720–1740 cm⁻¹ (C=O stretching for esters/ketones) and ~2820–2720 cm⁻¹ (formyl C-H stretch).
- Mass Spectrometry : To validate molecular ion peaks and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
Q. How can researchers mitigate common impurities during synthesis?
Impurities like unreacted starting materials or hydrolysis products can be minimized by:
- Strict moisture control (use anhydrous solvents).
- Monitoring reaction progress via TLC.
- Employing gradient elution during column chromatography .
Q. What are the solubility properties of this compound in common solvents?
It is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester/ketone groups, with limited solubility in water. Solubility tests should precede large-scale reactions to optimize solvent selection .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated computationally?
Density Functional Theory (DFT) calculations can model transition states and intermediates for reactions like nucleophilic additions to the formyl group. Theoretical IR/NMR spectra can cross-validate experimental data .
Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?
Cross-validate using multiple techniques (e.g., 2D NMR for stereochemistry, high-resolution MS for molecular formula). Compare with literature data for structurally analogous compounds (e.g., diethyl esters with α,β-keto functionalities) .
Q. How can the compound’s reactivity in cross-coupling reactions be optimized?
Screen palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions. Monitor via GC-MS to identify optimal temperature and solvent (e.g., toluene for Buchwald-Hartwig amination) .
Q. What experimental designs are effective for studying its role as a building block in multi-step syntheses?
Use sequential functionalization:
- Protect the formyl group (e.g., acetal formation) before modifying the ketone.
- Employ orthogonal protecting groups to enable selective reactions.
- Track intermediates via LC-MS to ensure stepwise fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
